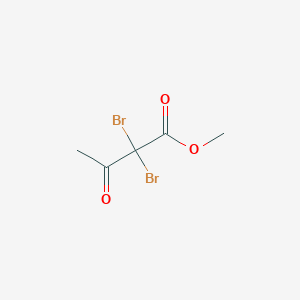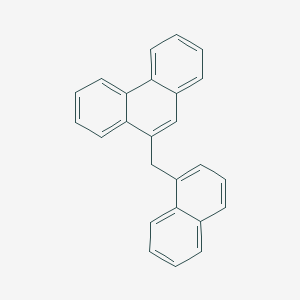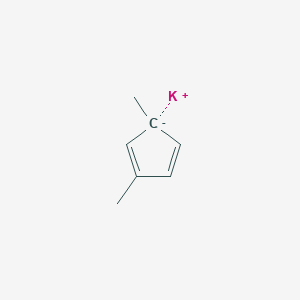
potassium;2,5-dimethylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;2,5-dimethylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with two methyl groups at the 2 and 5 positions, coordinated with a potassium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-dimethylcyclopenta-1,3-diene using a strong base such as potassium hydride or potassium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,5-dimethylcyclopenta-1,3-diene+K→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The use of automated systems for handling reactive potassium metal is also common in industrial settings.
化学反応の分析
Types of Reactions
Potassium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: It can be reduced to form different organometallic species.
Substitution: The potassium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal halides or organic halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl complexes, while substitution reactions can produce a variety of organometallic compounds.
科学的研究の応用
Potassium;2,5-dimethylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in drug delivery systems, are being conducted.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of potassium;2,5-dimethylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. The cyclopentadiene ring provides a conjugated system that can interact with various molecular targets, facilitating reactions and processes in which the compound is involved.
類似化合物との比較
Similar Compounds
Cyclopentadiene: A simpler analog without methyl substitutions.
2,3-Dimethylcyclopentadiene: Similar structure but with methyl groups at different positions.
5,5-Dimethylcyclopenta-1,3-diene: Another isomer with different methyl group positioning.
Uniqueness
Potassium;2,5-dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its reactivity and coordination properties
特性
CAS番号 |
109929-94-4 |
|---|---|
分子式 |
C7H9K |
分子量 |
132.24 g/mol |
IUPAC名 |
potassium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.K/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
InChIキー |
OCORHIPPFQSMTR-UHFFFAOYSA-N |
正規SMILES |
C[C-]1C=CC(=C1)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


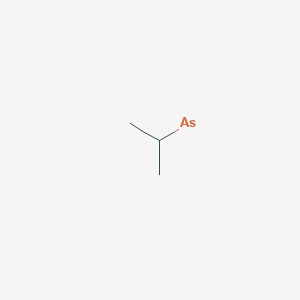
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)

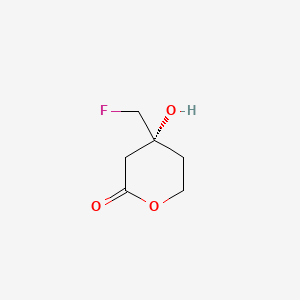
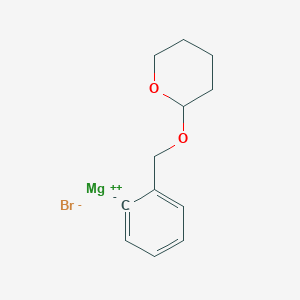
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
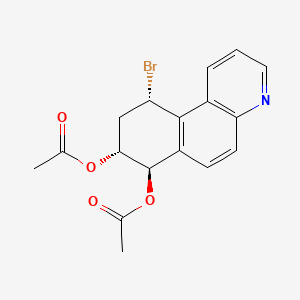
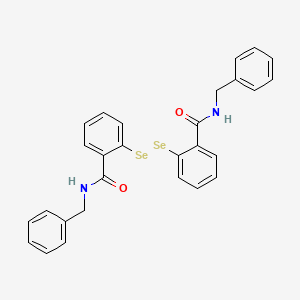
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
